Cas no 164332-89-2 (4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine)

4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine is a protected derivative of D-phenylalanine, featuring a tert-butoxycarbonyl (Boc) group on the amino functionality. This compound is widely used in peptide synthesis, where the Boc group serves as a temporary protecting group, enabling selective deprotection under mild acidic conditions. Its chiral purity and stability make it valuable for constructing stereospecific peptides and modified amino acid derivatives. The tert-butoxycarbonyl moiety enhances solubility in organic solvents, facilitating incorporation into solid-phase or solution-phase synthesis. This reagent is particularly useful in medicinal chemistry and biochemical research, where precise control over amino acid reactivity is required. Proper handling under inert conditions is recommended to preserve its integrity.
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine structure
164332-89-2 structure
商品名:4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine
CAS番号:164332-89-2
MF:C14H20N2O4
メガワット:280.3196
MDL:MFCD00236818
CID:65714
PubChem ID:135727144

4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine 化学的及び物理的性質

名前と識別子

    • (R)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
    • (2R)-3-(4-Aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid
    • 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine
    • Boc-4-Amino-D-phenylalanine
    • Boc-4-Amino-D-Phe-OH
    • Boc-D-4-aminophe
    • Boc-D-4-Aminophenylalanine
    • BOC-D-PHE(4-NH2)-OH
    • Boc-p-amino-D-Phe-OH
    • 4-Amino-N-Boc-D-phenylalanine
    • RARECHEM BK PT 0174
    • BOC-D-PHE(P-NH2)-OH
    • BOC-P-AMINO-D-PHENYLALANINE
    • N-Boc-D-4-aminophenylalanine
    • D-Phenylalanine, 4-amino-N-[(1,1-dimethylethoxy)carbonyl]-
    • (2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • (2R)-3-(4-aminophenyl)-2-(tert-butoxycarbonylamino)propanoic acid
    • (2R)-3-(4-aminophenyl)-2-[[(2-methy
    • A-Boc-4-Amino-D-Phenylalanine
    • AKOS015890227
    • 164332-89-2
    • CS-W012274
    • Boc-D-4-Aminophenylalanine (Boc-D-Phe(4-NH2)-OH)
    • N
    • DTXSID90427146
    • Boc-D-4-aminophenylalanine, AldrichCPR
    • AC-9060
    • MFCD00236818
    • SCHEMBL2730038
    • A810559
    • A50132
    • Boc-DPhe(4-NH2)-OH
    • (2R)-3-(4-aminophenyl)-2-(tert-butoxycarbonylamino)propanoic acid;4-Amino-N-Boc-D-phenylalanine
    • M03164
    • AKOS015841348
    • NDMVQEZKACRLDP-LLVKDONJSA-N
    • PS-12142
    • A2130
    • MDL: MFCD00236818
    • インチ: 1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
    • InChIKey: NDMVQEZKACRLDP-LLVKDONJSA-N
    • ほほえんだ: O(C(N([H])[C@@]([H])(C(=O)O[H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 280.142307g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.1
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 280.142307g/mol
  • 単一同位体質量: 280.142307g/mol
  • 水素結合トポロジー分子極性表面積: 102Ų
  • 重原子数: 20
  • 複雑さ: 344
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.2130
  • ゆうかいてん: 130-132°C
  • ふってん: 484.9°C at 760 mmHg
  • フラッシュポイント: 247.0±27.3 °C
  • 屈折率: 1.56
  • PSA: 101.65000
  • LogP: 2.76130

4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine セキュリティ情報

4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2130-5G
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine
164332-89-2 >97.0%(HPLC)
5g
¥365.00 2024-04-17
AAPPTec
UBF224-5g
Boc-D-Phe(4-NH2)-OH
164332-89-2
5g
$95.00 2024-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803215-5g
Boc-4-Amino-D-phenylalanine
164332-89-2 98%
5g
¥663.30 2022-09-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2130-1G
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine
164332-89-2 >97.0%(HPLC)
1g
¥95.00 2024-04-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A2130-5g
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine
164332-89-2 97.0%(LC)
5g
¥930.0 2022-05-30
Chemenu
CM220298-10g
(R)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
164332-89-2 95%
10g
$135 2023-02-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117063-5g
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine
164332-89-2 98%
5g
¥481.90 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD872-250mg
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine
164332-89-2 98%
250mg
84CNY 2021-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD872-1g
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine
164332-89-2 98%
1g
207CNY 2021-05-10
Fluorochem
M03164-1g
Boc-4-Amino-D-Phe-OH
164332-89-2 >99%
1g
£17.00 2022-02-28

4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine 関連文献

4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanineに関する追加情報

Recent Advances in the Application of 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine (CAS: 164332-89-2) in Chemical Biology and Pharmaceutical Research

The compound 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine (CAS: 164332-89-2) has recently emerged as a key building block in peptide synthesis and drug discovery. This protected amino acid derivative plays a crucial role in the development of novel therapeutic agents, particularly in the field of peptide-based pharmaceuticals. Recent studies have highlighted its importance in the synthesis of constrained peptides and peptidomimetics, where its unique structural features enable the creation of stable secondary structures with enhanced biological activity.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine as a critical component in the synthesis of macrocyclic peptides targeting G-protein coupled receptors (GPCRs). The study demonstrated that incorporation of this modified amino acid significantly improved the metabolic stability and receptor binding affinity of the resulting peptides compared to their linear counterparts. The tert-butoxycarbonyl (Boc) protecting group proved particularly valuable in this context, allowing for selective deprotection during solid-phase peptide synthesis.

Recent advancements in synthetic methodology have also explored the use of 164332-89-2 in the development of peptide-drug conjugates (PDCs). A 2024 publication in Bioconjugate Chemistry reported the successful application of this compound in the creation of tumor-targeting PDCs, where it served as both a linker and a structural element that enhanced the overall stability of the conjugate. The researchers noted that the D-configuration of the phenylalanine derivative contributed to reduced susceptibility to proteolytic degradation, a common challenge in peptide-based therapeutics.

The pharmaceutical industry has shown increasing interest in 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine for its potential in addressing drug delivery challenges. A recent patent application (WO2023124567) describes its use in the development of cell-penetrating peptides capable of delivering therapeutic payloads across biological barriers. The compound's structural features were found to facilitate both membrane permeability and target specificity, making it particularly valuable for CNS-targeted therapies.

From a chemical biology perspective, researchers have employed 164332-89-2 as a versatile tool for protein engineering and labeling. A 2023 study in Nature Chemical Biology demonstrated its effectiveness as a non-natural amino acid in genetic code expansion systems, enabling site-specific incorporation into proteins for subsequent modification or functional studies. This application opens new possibilities for studying protein-protein interactions and developing novel protein-based therapeutics.

As research continues to explore the potential of 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine, its role in addressing current challenges in peptide-based drug development becomes increasingly apparent. Future directions may include its application in the design of multi-functional peptide constructs and as a component in the emerging field of peptide nanomaterials. The compound's unique combination of structural features and synthetic versatility positions it as a valuable asset in both academic research and pharmaceutical development pipelines.

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Amadis Chemical Company Limited
(CAS:164332-89-2)4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine
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